molecular formula C7H4Br2N2 B1613914 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-69-4

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1613914
CAS RN: 1000341-69-4
M. Wt: 275.93 g/mol
InChI Key: QVELAICZDMCCGN-UHFFFAOYSA-N
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Description

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the CAS Number: 1000341-69-4 . It has a molecular weight of 275.93 and its IUPAC name is 3,6-dibromo-1H-pyrrolo[3,2-c]pyridine .


Synthesis Analysis

While specific synthesis methods for 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine were not found, there are studies on the synthesis of similar 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is represented by the InChI Code: 1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H .


Physical And Chemical Properties Analysis

3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a substrate of P-gp . It has a Log Po/w (iLOGP) of 1.27, indicating its lipophilicity .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3,6-dibromo-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVELAICZDMCCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646772
Record name 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000341-69-4
Record name 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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